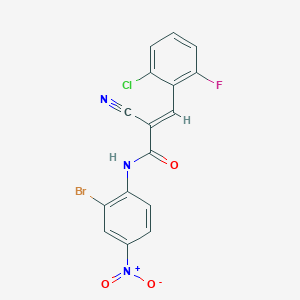

(E)-N-(2-bromo-4-nitrophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N-(2-bromo-4-nitrophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Inhibition of Tyrosine Kinase

Analog compounds of the active metabolite of the immunosuppressive drug leflunomide have been studied for their ability to inhibit the tyrosine kinase epidermal growth factor receptor (EGFR). These compounds, including variations with bromo, nitro, chloro, and fluoro groups, show potential in binding the ATP-binding pocket of EGFR, which is crucial for their inhibitory activity. This application is significant in the context of immunosuppression and cancer treatment, where the inhibition of specific kinases can be therapeutically beneficial (Ghosh, Zheng, & Uckun, 1999).

Photoluminescence Properties

The synthesis and study of π-extended fluorene derivatives, including those with nitro groups, have shown these compounds to possess unique photoluminescence properties. Specifically, derivatives with nitro groups displayed higher fluorescence quantum yields compared to others, indicating their potential use in fluorescent solvatochromic dyes. This application is particularly relevant in the field of optical materials and sensors, where the ability to fluoresce upon solvent change can be utilized (Kotaka, Konishi, & Mizuno, 2010).

Antimalarial Activity

Compounds structurally similar to the specified chemical have been synthesized and evaluated for their antimalarial activity against the chloroquine-sensitive strain of Plasmodium falciparum. Certain derivatives exhibited promising IC50 values, suggesting their potential as novel antimalarial agents. This finding is crucial for the development of new therapeutic options in the fight against malaria, a major global health challenge (Kos et al., 2022).

Anti-Inflammatory Potential

Research into N-arylcinnamamide derivatives has highlighted their significant anti-inflammatory potential, with some compounds showing more potent effects than the parental cinnamic acid. These findings suggest applications in the development of new anti-inflammatory drugs, offering potentially novel mechanisms of action compared to existing treatments (Hošek et al., 2019).

Antimicrobial and Antipathogenic Activities

A variety of acylthioureas and N-arylcinnamanilides, including those with bromo and nitro substitutions, have been synthesized and tested for their antimicrobial and antipathogenic properties. These compounds have shown significant activity against various bacterial strains, including those known to form biofilms. The presence of halogen atoms such as bromine and fluorine significantly enhances their antimicrobial efficacy, suggesting their potential use in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Propriétés

IUPAC Name |

(E)-N-(2-bromo-4-nitrophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8BrClFN3O3/c17-12-7-10(22(24)25)4-5-15(12)21-16(23)9(8-20)6-11-13(18)2-1-3-14(11)19/h1-7H,(H,21,23)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBHFEOWSOFGND-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8BrClFN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(2-bromo-4-nitrophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(2Z)-3-carbamoyl-6,8-dichloro-2H-chromen-2-ylidene]amino}-4-methoxybenzoic acid](/img/structure/B2472119.png)

![2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile](/img/structure/B2472122.png)

![N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2472125.png)

![3-(Benzenesulfonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2472128.png)

![3-(benzimidazol-1-yl)-N-[(4-methoxyphenyl)methylideneamino]propanamide](/img/structure/B2472133.png)

![Tert-butyl 5-oxo-3a-phenyl-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B2472136.png)

![4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2472140.png)